Cas no 333306-37-9 (methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate)
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
- 3-Quinolineacetic acid, 6-bromo-1,2-dihydro-2-oxo-4-phenyl-, methyl ester
- methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
-
- Inchi: 1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22)
- InChI Key: YMHJTCYLFAOJLI-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)C(C2=CC=CC=C2)=C(CC(OC)=O)C1=O
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3371-0741-2μmol |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-5μmol |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-10μmol |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-20μmol |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-1mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-2mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-3mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-4mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-5mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F3371-0741-10mg |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate |
333306-37-9 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
Research Briefing on Methyl 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9)
Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9) is a quinoline derivative that has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromo-substituent and a phenyl ring in its structure enhances its reactivity and potential for interaction with biological targets, making it a promising candidate for drug development.
Recent studies have focused on the synthesis and characterization of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate, as well as its potential applications in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of specific kinase enzymes involved in cancer cell proliferation. The research highlighted the compound's ability to selectively target tumor cells while exhibiting minimal cytotoxicity toward normal cells, suggesting its potential as a lead compound for anticancer therapy.
In addition to its anticancer properties, methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate has been investigated for its role in modulating inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings indicate its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthesis of this compound typically involves multi-step organic reactions, including bromination, esterification, and cyclization. Recent advancements in synthetic methodologies have improved the yield and purity of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate, as described in a 2023 Organic Process Research & Development article. The study emphasized the use of green chemistry principles, such as solvent-free reactions and catalytic processes, to enhance the sustainability of its production.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate. Future research directions may include structural modifications to improve bioavailability and reduce potential side effects. Furthermore, in vivo studies are needed to validate its therapeutic efficacy and safety profile in animal models and, eventually, clinical trials.
In conclusion, methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9) represents a versatile scaffold for drug discovery, with demonstrated potential in oncology and immunology. Continued research into its mechanisms of action and therapeutic applications will be critical for advancing its development into clinically viable treatments.
333306-37-9 (methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)